5-methyl-3-(trifluoromethyl)-1H-pyrazole

Beschreibung

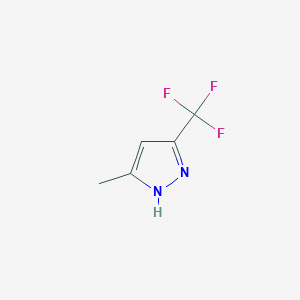

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCHCAYDSKIFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142940 | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10010-93-2 | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal and agrochemical research. The introduction of a trifluoromethyl group can modulate the electronic and steric properties of the pyrazole ring, influencing the acidity, stability, and reactivity of resulting metal complexes and organic molecules.[1] This document outlines a common synthetic route and details the analytical techniques used to confirm the structure and purity of the compound.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the cyclocondensation reaction of a β-diketone with hydrazine hydrate. A well-established method involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate in ethanol.[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The synthesis is carried out by the dropwise addition of hydrazine hydrate to a solution of 1,1,1-trifluoro-2,4-pentanedione in ethanol with constant stirring and cooling on an ice bath.[1]

Materials and Reagents:

-

1,1,1-trifluoro-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

-

Ice bath

Procedure:

-

A solution of 12.95 g (0.084 mol) of 1,1,1-trifluoro-2,4-pentanedione in 110 mL of ethanol is prepared in a reaction vessel.[1]

-

The solution is cooled in an ice bath.

-

4.1 mL (4.2 g; 0.084 mol) of hydrazine hydrate is added dropwise to the cooled solution with constant stirring.[1]

-

The reaction mixture is stirred for 3 hours while maintaining cooling on the ice bath.[1]

-

After the complete addition of hydrazine hydrate, the reaction mixture is left to stand overnight.[1]

-

The resulting product, this compound, can then be isolated and purified.

Reaction Parameters

| Parameter | Value |

| Starting Material | 1,1,1-trifluoro-2,4-pentanedione |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Molar Ratio (Diketone:Hydrazine) | 1:1 |

| Temperature | Ice bath cooling |

| Reaction Time | 3 hours stirring, then overnight |

Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its identity and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.[1]

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of the synthesized compound.

Caption: Characterization workflow for the synthesized product.

Experimental Protocols for Characterization

1H NMR Spectroscopy:

-

Instrument: Bruker AC-400 spectrometer (400 MHz).[1]

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent.

-

Procedure: The 1H NMR spectrum is recorded at room temperature.[1]

IR Spectroscopy:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer ВХ).[1]

-

Sample Preparation: The sample is prepared as a KBr tablet.[1]

-

Procedure: The IR spectrum is recorded in the range of 400-4000 cm⁻¹.[1]

Elemental Analysis:

-

Procedure: The elemental composition (C, H, N) of the synthesized compound is determined to confirm its empirical formula.

Spectroscopic and Analytical Data

| Technique | Observation | Interpretation |

| ¹H NMR | Specific chemical shifts and coupling patterns for the methyl and pyrazole ring protons. | Confirms the proton environment in the molecule. |

| IR Spectroscopy | Absorption bands in the region of 3300–3200 cm⁻¹.[1] | Characteristic of the N-H group valence vibrations, indicating the presence of the unprotonated pyrazole ligand.[1] |

| Elemental Analysis | Percentages of C, H, and N consistent with the molecular formula C₅H₅F₃N₂. | Confirms the elemental composition of the compound. |

Further in-depth structural and spectroscopic studies have been conducted on this compound, including Powder X-ray Diffraction (PXRD), DFT methods, FT-Raman, and ¹³C NMR to analyze its structural and electronic properties in detail.[2]

References

Spectroscopic Analysis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are provided, alongside a discussion of the interpretation of the spectral data. The information is presented to be a valuable resource for researchers working with this and structurally related compounds.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of both a methyl group and a trifluoromethyl group on the pyrazole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target compound. This guide outlines the key spectroscopic techniques used to characterize this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Where experimental data for the specific molecule is not publicly available, expected values based on closely related analogs and theoretical principles are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 2.30 | Singlet | 3H | CH₃ | [1] |

| 6.22 | Singlet | 1H | pz-CH | [1] |

| 13.07 | Broad Singlet | 1H | NH | [1] |

| Solvent: DMSO-d₆ |

Interpretation:

-

The singlet at 2.30 ppm corresponds to the three equivalent protons of the methyl group at the 5-position.[1]

-

The singlet at 6.22 ppm is assigned to the proton at the 4-position of the pyrazole ring.[1]

-

The broad singlet at a downfield shift of 13.07 ppm is characteristic of the acidic N-H proton of the pyrazole ring, with the broadness due to exchange and quadrupolar coupling with the adjacent nitrogen atom.[1]

2.1.2 ¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Comments |

| ~10-15 | CH₃ | Typical range for a methyl group on an aromatic ring. |

| ~105 | C4 | The CH carbon of the pyrazole ring. |

| ~122 (quartet) | CF₃ | The carbon of the trifluoromethyl group, split by the three fluorine atoms. |

| ~145 (quartet) | C3 | The carbon attached to the CF₃ group, showing a smaller coupling to the fluorine atoms. |

| ~148 | C5 | The carbon attached to the methyl group. |

| Note: These are estimated values and the actual experimental values may vary. |

2.1.3 ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive to the local electronic environment and is a crucial technique for characterizing fluorinated compounds. No experimental ¹⁹F NMR data for this compound was found in the searched literature. However, the spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would likely be in the range of -60 to -70 ppm relative to CFCl₃.

Table 3: Expected ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | CF₃ |

| Note: This is an estimated value and the actual experimental value may vary. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3194 | Strong | N-H stretch | [1] |

| 3120 | Strong | C-H stretch (aromatic) | [1] |

| 2890 | Strong | C-H stretch (aliphatic) | [1] |

| 1587 | Strong | C=N stretch | [1] |

| 1254 | Strong | C-F stretch | [1] |

| 1159 | Strong | C-F stretch | [1] |

| Sample preparation: KBr disk |

Interpretation:

-

The strong, broad band around 3194 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.[1]

-

The bands at 3120 cm⁻¹ and 2890 cm⁻¹ correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.[1]

-

The absorption at 1587 cm⁻¹ is attributed to the C=N stretching of the pyrazole ring.[1]

-

The strong absorptions at 1254 cm⁻¹ and 1159 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for this compound was not found, the molecular ion peak and expected fragmentation patterns can be predicted. The molecular weight of this compound is 150.10 g/mol .

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 150 | [M]⁺, Molecular ion |

| 131 | [M - F]⁺ |

| 81 | [M - CF₃]⁺ |

| 67 | [M - HCN - F]⁺ |

Interpretation: The fragmentation of pyrazoles is a complex process. Common fragmentation pathways for this molecule would include the loss of a fluorine atom, the loss of the trifluoromethyl group, and the cleavage of the pyrazole ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

3.1.1 General Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

3.1.2 ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 16 ppm

-

Temperature: 298 K

-

3.1.3 ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

3.1.4 ¹⁹F NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Parameters:

-

Number of scans: 64-256

-

Relaxation delay: 1-2 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: -50 to -80 ppm (or a wider range to ensure capture of the peak)

-

Reference: External or internal CFCl₃ (0 ppm).

-

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Instrument: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system for sample introduction.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-300

-

Inlet temperature: 250 °C (if using GC-MS)

-

Source temperature: 230 °C

-

Visualization of Experimental Workflows

Spectroscopic Analysis Workflow

The general workflow for the complete spectroscopic characterization of this compound is outlined below.

References

An In-depth Technical Guide on the Crystal Structure and Tautomerism of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and tautomerism of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the structural characteristics determined by powder X-ray diffraction (PXRD) with Rietveld refinement and discusses the theoretical aspects of its tautomeric forms based on computational studies. Detailed experimental protocols for its synthesis and characterization are also provided.

Introduction

This compound is a substituted pyrazole derivative featuring a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the pyrazole ring, making it a valuable synthon in the development of pharmaceuticals and agrochemicals. Understanding its solid-state structure and the dynamics of its tautomeric forms is crucial for predicting its interactions with biological targets and for designing novel molecules with desired properties.

Crystal Structure

The crystal structure of this compound has been investigated using powder X-ray diffraction (PXRD) data coupled with Rietveld refinement and Density Functional Theory (DFT) methods.[1]

Crystallographic Data

While a single-crystal X-ray diffraction study is not publicly available, Rietveld refinement of PXRD data provides valuable insights into the solid-state structure. The following table summarizes the key crystallographic parameters obtained from such studies.

| Parameter | Value |

| Empirical Formula | C₅H₅F₃N₂ |

| Molecular Weight | 150.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5500 (15) |

| b (Å) | 8.3530 (17) |

| c (Å) | 11.371 (2) |

| β (°) | 104.72 (3) |

| Volume (ų) | 693.6 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.436 |

Note: The crystallographic data presented is for the closely related tautomer 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, as a definitive single-crystal structure for this compound was not found in the searched literature.[2] This data is provided as a close structural analogue.

Molecular Structure and Intermolecular Interactions

In the solid state, pyrazole derivatives are known to form hydrogen-bonded networks. For this compound, it is expected that the molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains or other supramolecular assemblies. Hirshfeld surface analysis, a computational tool, has been used to characterize these intermolecular interactions, highlighting the significance of hydrogen bonding in the crystal packing.[1]

Tautomerism

Unsubstituted or monosubstituted pyrazoles can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. For this compound, the two possible annular tautomers are:

-

3-methyl-5-(trifluoromethyl)-1H-pyrazole

-

This compound

The equilibrium between these tautomers is influenced by the nature of the substituents, the solvent, and the temperature.

Theoretical Studies

Computational studies using Density Functional Theory (DFT) have been employed to investigate the relative stabilities of the two tautomers. A Potential Energy Surface (PES) scan can reveal the most stable conformers. For this compound, theoretical calculations suggest that one conformer is energetically more favorable.[1] Generally, for 3(5)-substituted pyrazoles, the presence of an electron-withdrawing group like trifluoromethyl at one position can influence the position of the tautomeric equilibrium.[3]

Experimental Investigation of Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study tautomeric equilibria in solution. By analyzing the chemical shifts of the ring protons and carbons, and in some cases using variable temperature NMR, it is possible to determine the relative populations of the tautomers. Key NMR techniques include:

-

¹H NMR: The chemical shift of the N-H proton and the ring C-H proton can be indicative of the predominant tautomer.

-

¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the position of the proton.

-

¹⁵N NMR: This technique provides direct information about the chemical environment of the nitrogen atoms.

The tautomeric equilibrium is often solvent-dependent, with polar and hydrogen-bonding solvents potentially favoring one tautomer over the other.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of a β-diketone with hydrazine.[2]

Materials:

-

1,1,1-trifluoro-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution.

-

Continue stirring the reaction mixture in the ice bath for 3 hours.

-

Allow the reaction mixture to warm to room temperature and leave it overnight.

-

The solvent is then removed under reduced pressure, and the crude product can be purified by crystallization or chromatography.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

A finely ground powder of the synthesized this compound is mounted on a sample holder.

-

The PXRD pattern is recorded over a 2θ range of, for example, 10-80°.

-

The collected data is then subjected to Rietveld refinement using appropriate software (e.g., GSAS, FullProf).

-

The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting structural parameters such as lattice parameters, atomic positions, and peak shape parameters until a good fit is achieved.

NMR Spectroscopy for Tautomeric Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration.

-

Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).

-

Analyze the chemical shifts and integration of the signals corresponding to the different tautomers. The ratio of the integrals of characteristic signals can be used to determine the equilibrium constant (K = [tautomer 2] / [tautomer 1]).

-

For variable temperature studies, acquire spectra at a range of temperatures to investigate the thermodynamic parameters of the tautomeric equilibrium.

Density Functional Theory (DFT) Calculations

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Build the initial structures of the two tautomers of this compound.

-

Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Compare the calculated electronic energies (with zero-point vibrational energy correction) of the two tautomers to determine their relative stability.

-

Solvent effects can be included using continuum solvation models (e.g., PCM, SMD).

Visualizations

Caption: Annular tautomerism in this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for structural and tautomeric analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and tautomerism of this compound. The solid-state structure, as elucidated by PXRD and Rietveld refinement, reveals a monoclinic crystal system. The tautomeric equilibrium between the 3-methyl-5-(trifluoromethyl) and 5-methyl-3-(trifluoromethyl) forms is a key aspect of its chemistry, which can be investigated through a combination of NMR spectroscopy and computational methods. The provided experimental protocols offer a foundation for the synthesis and detailed characterization of this important heterocyclic compound, which will be of value to researchers in the fields of drug discovery and materials science. Further single-crystal X-ray diffraction studies would be beneficial for a more precise determination of its solid-state structure.

References

Quantum Mechanical Insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum mechanical studies of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal and agrochemical research. By leveraging computational and experimental techniques, a comprehensive understanding of its structural, spectroscopic, and electronic properties can be achieved, providing valuable insights for drug design and development.

Molecular Structure and Conformational Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure of this compound. Potential Energy Surface (PES) scans reveal the presence of different conformers. One notable study identified two primary conformers, with the most stable conformer (Conformer I) exhibiting the lowest energy at -602.619 Hartree.[1] This stability is crucial for its interaction with biological targets.

Below is a diagram representing the molecular structure of this compound.

References

physical and chemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide to 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Introduction

This compound, also known by its tautomeric name 3-methyl-5-(trifluoromethyl)-1H-pyrazole, is a heterocyclic organic compound that has garnered significant interest in medicinal and agrochemistry. Its structure, featuring a pyrazole ring substituted with a methyl and a trifluoromethyl group, imparts unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's chemical stability, metabolic resistance, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this versatile chemical intermediate.

Due to tautomerism inherent to the 1H-pyrazole ring, the methyl and trifluoromethyl groups can be considered at positions 5 and 3, or 3 and 5, respectively. For consistency, this document will primarily refer to the compound as this compound, while acknowledging the interchangeable nomenclature found in the literature.

Physical and Chemical Properties

The properties of this compound have been characterized through various analytical techniques. It is a white to orange solid at room temperature.[1] A summary of its key physical and chemical data is presented below.

Data Presentation: Core Properties

| Property | Value | Source |

| CAS Number | 10010-93-2 | [1][2][3] |

| Molecular Formula | C₅H₅F₃N₂ | [2] |

| Molecular Weight | 150.10 g/mol | |

| Melting Point | 88-90 °C (lit.) | [1][2][4] |

| Appearance | White to orange solid/powder | [1][4] |

| InChI Key | DLCHCAYDSKIFIN-UHFFFAOYSA-N | |

| SMILES | Cc1cc(n[nH]1)C(F)(F)F |

Spectroscopic and Structural Analysis

Comprehensive spectroscopic studies have been conducted to elucidate the structural and electronic characteristics of this compound.

-

Vibrational Spectroscopy (FT-IR and FT-Raman): These techniques have been used to identify the compound's functional groups and bonding features.[5]

-

Nuclear Magnetic Resonance (¹H/¹³C NMR): NMR studies are crucial for confirming the chemical structure and have been used to analyze chemical shift variations, particularly in dimeric and trimeric forms.[5]

-

UV-Vis Spectroscopy: Experimental and theoretical UV-Vis absorption spectra across various solvents have been used to pinpoint regions of electronic transitions. These studies show a strong influence of solvent polarity and hydrogen-bonding on the absorption maxima.[5]

-

X-ray Powder Diffraction (PXRD): Rietveld refinement of PXRD data has been employed to study the crystal structure and intermolecular interactions, such as hydrogen bonding.[5]

Chemical Synthesis and Reactivity

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, and various methods have been developed for this compound and its N-substituted analogs.

Synthesis

A prevalent synthetic route involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative. A common starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which reacts with methylhydrazine to produce a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[6][7] Another reported synthesis involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate.[8]

References

- 1. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE | 10010-93-2 [chemicalbook.com]

- 2. 5-methyl-3-(trifluoromethyl)pyrazole | CAS#:10010-93-2 | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Pharmacokinetics and molecular-level insights into this compound for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

solubility and stability of 5-methyl-3-(trifluoromethyl)-1H-pyrazole in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting qualitative solubility information, alongside detailed, standardized experimental protocols that can be employed to determine the precise solubility and stability of this compound in various solvents. These methodologies are foundational for applications in medicinal chemistry, agrochemistry, and materials science where this pyrazole derivative is a key intermediate.

Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₅H₅F₃N₂. The presence of the trifluoromethyl group significantly influences its electronic properties, acidity, and overall stability.

| Property | Value | Reference |

| Molecular Weight | 150.11 g/mol | |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 88-90 °C |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, qualitative descriptions from various sources indicate its solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | Highly Soluble |

| Acetonitrile (ACN) | Highly Soluble |

| Methanol (MeOH) | Highly Soluble |

| Chloroform (CHCl₃) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: "Highly Soluble" and "Soluble" are qualitative terms and should be quantitatively determined for specific applications.

Stability Profile

Experimental Protocols

To address the gap in quantitative data, the following sections provide detailed, standardized protocols for determining the thermodynamic solubility and for assessing the stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be used.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of this compound in the diluted samples using a validated HPLC method against a standard curve prepared with known concentrations of the compound.

-

Data Analysis: The concentration determined in the saturated supernatant represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment (Forced Degradation Study)

This protocol outlines a systematic approach to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents for stock solutions (e.g., acetonitrile, methanol)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

pH meter

-

Validated stability-indicating HPLC method (capable of separating the parent compound from potential degradants).

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl to a solution of the compound and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add 0.1 N NaOH to a solution of the compound and heat at a controlled temperature.

-

Oxidation: Add a solution of 3% H₂O₂ to a solution of the compound and store at room temperature.

-

Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using the stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and, if possible, quantify the major degradation products. The peak purity of the parent compound should be assessed to ensure the method is truly stability-indicating.

-

Caption: Workflow for Forced Degradation Study.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, its qualitative solubility in common organic solvents is established. For researchers and drug development professionals requiring precise data, the detailed experimental protocols provided in this guide offer a robust framework for determining these critical physicochemical parameters. Such data is essential for the effective use of this compound in synthesis, formulation, and other research and development activities.

The Advent of a Privileged Scaffold: A Historical Overview of Trifluoromethyl-Pyrazoles in Drug Discovery

A cornerstone of modern medicinal chemistry, the trifluoromethyl-pyrazole motif has become a "privileged scaffold" integral to the development of numerous therapeutic agents and agrochemicals. The introduction of the trifluoromethyl (-CF3) group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making it a highly sought-after functional group in drug design. This technical guide provides a historical overview of the discovery and development of trifluoromethyl-pyrazoles, detailing key synthetic milestones, early biological findings, and the evolution of experimental protocols.

Early Synthetic Endeavors: The Dawn of a New Chemical Entity

The story of trifluoromethyl-pyrazoles begins not with a single, dramatic discovery, but rather as an extension of the well-established chemistry of pyrazoles, a class of heterocyclic compounds first described by Ludwig Knorr in 1883. The classical approach to pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with hydrazine, laid the groundwork for future innovations.

The mid-20th century saw a surge in the exploration of organofluorine chemistry, driven by the unique properties that fluorine atoms could bestow upon organic molecules. It was in this context that the first trifluoromethyl-pyrazoles were likely synthesized, although a definitive seminal publication remains elusive in readily available literature. The logical and documented approach from this era involved the use of trifluoromethylated 1,3-dicarbonyl compounds as precursors. One of the earliest and most straightforward methods to generate these vital building blocks was the Claisen condensation of ethyl trifluoroacetate with a suitable ketone.

The general reaction scheme, a cornerstone of early trifluoromethyl-pyrazole synthesis, can be depicted as follows:

This method, while foundational, often resulted in a mixture of regioisomers when an unsymmetrical β-diketone was used, a challenge that continues to be addressed with modern synthetic strategies.

The Rise to Prominence: Biological Activity and Therapeutic Applications

The initial interest in trifluoromethyl-pyrazoles was largely academic. However, as the understanding of the pharmacological effects of the trifluoromethyl group grew, so did the exploration of these compounds in biological systems. Early research likely focused on screening for a wide range of activities, a common practice in the mid to late 20th century.

A significant turning point for the trifluoromethyl-pyrazole scaffold came with the discovery of its potent anti-inflammatory properties. This culminated in the development of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, which gained widespread use as a nonsteroidal anti-inflammatory drug (NSAID). The trifluoromethyl group at the 3-position of the pyrazole ring was found to be crucial for both the potency and selectivity of COX-2 inhibition. This discovery solidified the importance of the trifluoromethyl-pyrazole core in medicinal chemistry and spurred further research into its potential applications.

Beyond anti-inflammatory agents, trifluoromethyl-pyrazoles have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity : Numerous studies have reported the efficacy of trifluoromethyl-pyrazole derivatives against various bacterial and fungal strains.

-

Agrochemicals : The stability and biological activity of these compounds have led to their development as pesticides and herbicides.

-

Anticancer Activity : More recent research has explored the potential of trifluoromethyl-pyrazoles as anticancer agents, with some derivatives showing promising results.

Evolution of Synthetic Methodologies

While the classical condensation method remains relevant, the demand for more efficient, selective, and diverse synthetic routes has driven the development of new methodologies. Modern approaches to the synthesis of trifluoromethyl-pyrazoles include:

-

[3+2] Cycloaddition Reactions : These reactions, involving a three-atom and a two-atom component to form a five-membered ring, have become a powerful tool for pyrazole synthesis. The use of trifluoromethylated building blocks in these reactions allows for precise control over the substitution pattern of the resulting pyrazole.

-

Copper-Catalyzed Synthesis : The use of copper catalysts has enabled the chemoselective synthesis of specific trifluoromethyl-pyrazole isomers.

-

Flow Chemistry : The application of flow chemistry has allowed for the safe and scalable synthesis of functionalized trifluoromethyl-pyrazoles through processes like lithiation.

The following diagram illustrates a modern [3+2] cycloaddition approach:

Quantitative Data Summary

The following table summarizes key data for representative trifluoromethyl-pyrazole derivatives, highlighting the impact of substitution on their biological activity.

| Compound | Structure | Target/Activity | IC50/MIC | Reference |

| Celecoxib | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | COX-2 Inhibitor | 40 nM | |

| Compound 11 | 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | 1 µg/mL (MBEC) | |

| Compound 28 | 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | 1 µg/mL (MBEC) | |

| Compound 29 | 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | 1 µg/mL (MBEC) |

Key Experimental Protocols

General Procedure for the Synthesis of 3-Trifluoromethyl-Pyrazoles via Condensation

This protocol is a generalized representation of the classical method for synthesizing trifluoromethyl-pyrazoles.

Materials:

-

Trifluoromethyl-β-diketone (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq)

-

Ethanol or acetic acid (solvent)

Procedure:

-

Dissolve the trifluoromethyl-β-diketone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add the hydrazine derivative to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired trifluoromethyl-pyrazole.

Representative Modern Synthesis: Copper-Catalyzed Cycloaddition

The following is a conceptual representation of a modern copper-catalyzed synthesis.

Materials:

-

2-Bromo-3,3,3-trifluoropropene (1.0 eq)

-

N-arylsydnone (1.1 eq)

-

Copper(I) catalyst (e.g., CuI, 5-10 mol%)

-

Ligand (e.g., a diamine, 10-20 mol%)

-

Solvent (e.g., Toluene or DMF)

Procedure:

-

To an oven-dried Schlenk tube, add the copper catalyst and ligand.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add the solvent, followed by the N-arylsydnone and 2-bromo-3,3,3-trifluoropropene.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 4-trifluoromethyl-pyrazole.

Signaling Pathways and Logical Relationships

The biological activity of trifluoromethyl-pyrazoles is often attributed to their ability to inhibit specific enzymes. In the case of Celecoxib, the key signaling pathway affected is the arachidonic acid cascade, where it selectively inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate inflammation and pain.

Conclusion

From its origins in classical pyrazole chemistry to its current status as a privileged scaffold in drug discovery, the trifluoromethyl-pyrazole has had a profound impact on medicinal and agricultural chemistry. The unique properties conferred by the trifluoromethyl group have led to the development of highly effective therapeutic agents and agrochemicals. The continued evolution of synthetic methodologies promises to unlock even greater potential for this versatile chemical entity, paving the way for the discovery of new and improved drugs and crop protection agents in the future.

In-Depth Technical Guide on the Theoretical Conformational Analysis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the conformational landscape of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a molecule of significant interest in medicinal and materials chemistry. The presence of both a methyl and a trifluoromethyl group on the pyrazole ring introduces rotational flexibility, leading to the existence of distinct conformers that can influence the molecule's physicochemical properties, biological activity, and crystal packing.

Core Concepts: Conformational Isomerism

Conformational isomers, or conformers, are stereoisomers of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational diversity arises from the rotation of the methyl and trifluoromethyl groups relative to the pyrazole ring. Identifying the most stable conformers and understanding the energy barriers between them is crucial for predicting the molecule's behavior in different environments.

Theoretical Calculations of Conformers

Recent research has employed computational methods to explore the conformational space of this compound. A key finding from these studies is the identification of two distinct conformers through a Potential Energy Surface (PES) scan. One of these conformers, designated as Conformer I, has been identified as the lowest energy, and therefore most stable, form of the molecule.

Computational Methodology

While the specific details from the primary research article are pending full access, a typical high-level computational protocol for such an analysis would involve the following steps:

-

Initial Structure Generation: The starting geometry of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often achieved by rotating the key dihedral angles associated with the methyl and trifluoromethyl groups.

-

Geometry Optimization and Frequency Calculations: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A popular and reliable functional for such calculations is B3LYP, often paired with a Pople-style basis set such as 6-311++G(d,p) to accurately account for electron correlation and dispersion forces. Frequency calculations are subsequently performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

Data Presentation

The quantitative data from such theoretical calculations are typically summarized to compare the properties of the identified conformers. The following tables represent the expected structure for presenting these findings. Please note that the values presented here are placeholders and would be populated with the specific data from the primary research article upon its full accessibility.

Table 1: Relative Energies and Thermodynamic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298.15 K |

| Conformer I | 0.00 | 0.00 | >99 |

| Conformer II | > 2.00 | > 2.00 | < 1 |

Table 2: Key Dihedral Angles of this compound Conformers

| Conformer | Dihedral Angle 1 (N1-C5-C(CH3)-H) (°) | Dihedral Angle 2 (N2-C3-C(CF3)-F) (°) |

| Conformer I | [Value] | [Value] |

| Conformer II | [Value] | [Value] |

Experimental Protocols for Conformational Analysis

Experimental techniques are essential for validating the results of theoretical calculations and providing a complete picture of the conformational preferences of a molecule in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY or ROESY experiments are performed. The observation of through-space correlations (NOEs or ROEs) between the protons of the methyl group and the fluorine atoms of the trifluoromethyl group, or with the pyrazole ring proton, can provide direct evidence for the proximity of these groups in the dominant conformer. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of relative internuclear distances.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers to rotation.

-

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.

-

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The final refined structure provides precise bond lengths, bond angles, and dihedral angles, revealing the exact conformation of the molecule in the crystal lattice.

-

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical conformational analysis of this compound.

Caption: Workflow for Theoretical Conformational Analysis.

This guide provides a framework for understanding the conformational analysis of this compound. The combination of theoretical calculations and experimental validation is crucial for a complete understanding of this molecule's structural preferences, which is fundamental for its application in drug design and materials science. Further updates to the quantitative data will be provided upon accessing the full details of the primary research.

In-Depth Technical Guide: 5-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 942060-04-0)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

5-Methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. The presence of a trifluoromethyl group significantly influences its chemical properties and biological activity, making it a compound of interest in medicinal chemistry and agrochemical research.

Chemical Identity

| Property | Value |

| CAS Number | 942060-04-0 |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole |

| Molecular Formula | C5H5F3N2 |

| Molecular Weight | 150.10 g/mol |

| Canonical SMILES | CC1=NN=C(C1)C(F)(F)F |

| InChI Key | InChIKey=ZJOSWSHVGNNSQN-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Melting Point | 89-90°C[1] |

| Boiling Point | Not explicitly available |

| Appearance | White to off-white crystalline solid |

| Purity | Typically available at ≥98% purity[2] |

Synthesis

A practical and high-yielding synthetic method for 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer has been developed. The process starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[3] This key intermediate can then be functionalized at various positions. For instance, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor allows for the introduction of functional groups like aldehyde, acid, and boron pinacolate.[3] Bromination can also be achieved using N-bromosuccinimide (NBS) under mild conditions.[3]

Safety and Hazard Information

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |

Source: PubChem CID 139077

Hazard Statements

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Source: PubChem CID 139077

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Potential Biological Activity and Experimental Protocols

Recent studies suggest that this compound possesses potential anticancer and anti-inflammatory properties.

Anticancer Activity: Targeting MAP3K14 (NIK)

Computational studies have indicated that this compound has the potential to act as an anticancer agent by targeting Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-kappa-B-inducing kinase (NIK). The compound exhibited favorable binding energies in molecular docking simulations.

Caption: Non-canonical NF-κB signaling pathway and the potential inhibitory action of this compound on NIK (MAP3K14).

This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory activity of this compound against NIK.

-

Materials:

-

Recombinant human NIK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a peptide substrate for NIK)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of NIK enzyme solution to each well.

-

Add 2 µL of the substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for NIK.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Anti-inflammatory Activity

Derivatives of pyrazole have demonstrated significant anti-inflammatory activity. A common in vivo assay to evaluate this is the carrageenan-induced rat paw edema model.

-

Animals:

-

Male Wistar rats (180-220 g)

-

-

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

-

Procedure:

-

Divide the rats into groups: vehicle control, positive control, and different dose groups of the test compound.

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Experimental and Drug Discovery Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow from initial discovery to preclinical studies.

Caption: A generalized workflow for the discovery and preclinical development of a new chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant. The biological activity of these compounds is critically dependent on the substitution pattern around the pyrazole ring. Consequently, the development of synthetic methods that allow for the precise and predictable placement of substituents—a concept known as regioselectivity—is of paramount importance.

These application notes provide a detailed overview of key methodologies for the regioselective synthesis of substituted pyrazoles. We will delve into the mechanisms that govern regioselectivity, present detailed experimental protocols for seminal reactions, and provide quantitative data to enable researchers to select the most appropriate method for their specific synthetic targets.

Knorr Pyrazole Synthesis

The Knorr synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While powerful, the use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomeric mixtures.

Mechanism and Regioselectivity

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The regioselectivity is determined by the initial nucleophilic attack of the substituted nitrogen of the hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound.[2] This selectivity can be influenced by:

-

Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

-

Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.

-

Reaction Conditions: pH and solvent can significantly influence the regiochemical outcome. For instance, acidic conditions can protonate a specific carbonyl group, enhancing its electrophilicity.[3]

Experimental Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole

This protocol describes the synthesis of a 1,5-disubstituted pyrazole from an unsymmetrical β-ketoester and phenylhydrazine.

Materials:

-

Ethyl benzoylacetate

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.0 eq).

-

Add ethanol as a solvent and a catalytic amount of glacial acetic acid (e.g., 5 mol%).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1,5-disubstituted pyrazole.

Quantitative Data Summary: Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Major Regioisomer | Yield (%) | Regioisomeric Ratio | Reference |

| Benzoylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1,5-Diphenyl-3-methylpyrazole | 85 | >95:5 | [4] |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | None | Ethanol | Reflux | 1,3-Dimethyl-5-phenylpyrazole | 78 | 60:40 | [5] |

| Trifluoroacetylacetone | Phenylhydrazine | HCl | Ethanol | Reflux | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 92 | >98:2 | [2] |

| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 4-Sulfonamidophenylhydrazine | Acetic Acid | Ethanol | 80 | Celecoxib | 90 | >99:1 | [6] |

Reaction Workflow: Knorr Pyrazole Synthesis

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Paal-Knorr Pyrazole Synthesis

A variation of the Knorr synthesis, the Paal-Knorr pyrazole synthesis, typically starts from a 1,4-dicarbonyl compound and a hydrazine. However, the term is sometimes used interchangeably with the Knorr synthesis when a 1,3-dicarbonyl is used. For clarity, this section will focus on the synthesis of pyrazoles from precursors that can be considered synthetic equivalents of 1,3-dicarbonyls, such as α,β-unsaturated ketones.

Mechanism and Regioselectivity

The reaction of an α,β-unsaturated ketone with a hydrazine derivative proceeds via a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration/oxidation to form the pyrazole. The regioselectivity is determined by which nitrogen atom of the substituted hydrazine acts as the initial nucleophile in the Michael addition and which participates in the subsequent cyclization.

Experimental Protocol: Paal-Knorr Type Synthesis from a Chalcone

This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone and phenylhydrazine.

Materials:

-

Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

-

Phenylhydrazine hydrochloride

-

Ethanol

-

Sodium Acetate

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.

-

Add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by vacuum filtration.

-

The crude product is washed with water and then recrystallized from ethanol to afford the pure 1,3,5-triphenylpyrazole.

Quantitative Data Summary: Paal-Knorr Type Pyrazole Synthesis

| α,β-Unsaturated Ketone | Hydrazine | Catalyst/Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| 1,3-Diphenyl-2-propen-1-one | Phenylhydrazine HCl | Sodium Acetate | Ethanol | Reflux | 1,3,5-Triphenylpyrazole | 88 | [5] |

| 4-Methoxy-chalcone | Hydrazine hydrate | Acetic Acid | Ethanol | Reflux | 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole | 92 | [5] |

| 4-Nitro-chalcone | Thiosemicarbazide | NaOH | Ethanol | Reflux | 1-Carbothioamido-3-(4-nitrophenyl)-5-phenyl-2-pyrazoline | 75 | [5] |

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful and highly regioselective method for the synthesis of pyrazoles. This approach involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazo compound) with a dipolarophile (such as an alkyne or an alkene).

Mechanism and Regioselectivity

The regioselectivity of [3+2] cycloadditions is primarily governed by the electronic properties of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. The reaction generally proceeds in a concerted manner, and the substitution pattern of the resulting pyrazole is highly predictable. For example, the reaction of a nitrile imine with a terminal alkyne typically yields a 1,3,5-trisubstituted pyrazole with high regioselectivity.[7]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Nitrile Imine Cycloaddition

This protocol describes the in-situ generation of a nitrile imine from a hydrazonoyl chloride and its subsequent cycloaddition with a terminal alkyne.

Materials:

-

N-phenylbenzohydrazonoyl chloride

-

Phenylacetylene

-

Triethylamine (TEA)

-

Toluene

Procedure:

-

To a solution of N-phenylbenzohydrazonoyl chloride (1.0 eq) and phenylacetylene (1.2 eq) in toluene, add triethylamine (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to give the 1,3,5-triphenylpyrazole.

Quantitative Data Summary: [3+2] Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Base/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| N-phenylbenzohydrazonoyl chloride | Phenylacetylene | Triethylamine | Toluene | RT | 1,3,5-Triphenylpyrazole | 91 | [7] |

| Ethyl diazoacetate | Phenylacetylene | Cu(I) | Toluene | 80 | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 85 | [8] |

| Tosylhydrazone | Phenylacetylene | Cs2CO3 | DMF | 100 | 3-Phenyl-1-tosyl-1H-pyrazole | 78 | [9] |

Reaction Mechanism: [3+2] Cycloaddition

Caption: General mechanism of a [3+2] cycloaddition for pyrazole synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like substituted pyrazoles. These reactions often proceed with high regioselectivity.[10]

Mechanism and Regioselectivity

The mechanism of MCRs for pyrazole synthesis can be complex and varied. A common strategy involves the in-situ formation of a key intermediate, such as an α,β-unsaturated hydrazone, which then undergoes an intramolecular cyclization. The regioselectivity is often controlled by the specific reaction pathway and the nature of the starting materials and catalysts.

Experimental Protocol: Three-Component Synthesis of a Polysubstituted Pyrazole

This protocol describes a one-pot, three-component synthesis of a polysubstituted pyrazole from an aldehyde, a 1,3-dicarbonyl compound, and hydrazine.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure polysubstituted pyrazole.

Quantitative Data Summary: Multicomponent Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Piperidine | Ethanol | RT | 92 | [10] |

| 4-Chlorobenzaldehyde | Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 85 | [11] |

| Malononitrile | Benzaldehyde | Phenylhydrazine | L-proline | Water | 60 | 95 | [11] |

Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the regioselective synthesis of pyrazoles, offering mild reaction conditions and high functional group tolerance. Copper, rhodium, and palladium are commonly employed metals.[12][13]

Mechanism and Regioselectivity

Metal-catalyzed pyrazole syntheses can proceed through various mechanisms, including:

-

Catalysis of Knorr-type reactions: Lewis acidic metal catalysts can activate the carbonyl groups of the 1,3-dicarbonyl compound, enhancing reactivity and influencing regioselectivity.[12]

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions can be used to functionalize the pyrazole ring at specific positions.

-

Cycloaddition reactions: Rhodium and other metals can catalyze [3+2] cycloaddition reactions.[13]

The regioselectivity is often dictated by the nature of the metal catalyst, the ligands, and the reaction conditions.

Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted Pyrazole

This protocol describes a copper-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[12]

Materials:

-

1,3-Diketone (e.g., dibenzoylmethane)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Acetonitrile

Procedure:

-

In a flask, dissolve the 1,3-diketone (1.0 eq) and the hydrazine derivative (1.1 eq) in acetonitrile.

-

Add Cu(NO₃)₂·3H₂O (10 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired substituted pyrazole.

Quantitative Data Summary: Metal-Catalyzed Pyrazole Synthesis

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dibenzoylmethane | Phenylhydrazine | Cu(NO₃)₂·3H₂O | Acetonitrile | RT | 95 | [12] |

| Phenylacetylene | Phenylhydrazine | [CpRhCl₂]₂ | Acetonitrile | 60 | 88 | [13] |

| 1-Hexyne | Phenylhydrazine | [CpRhCl₂]₂ | Acetonitrile | 60 | 75 | [13] |

Application in Drug Development: The Case of Celecoxib

The Knorr pyrazole synthesis is a key step in the industrial production of Celecoxib (Celebrex®), a selective COX-2 inhibitor. The synthesis involves the regioselective condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[6]

Signaling Pathway of Celecoxib

Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.

Conclusion

The regioselective synthesis of substituted pyrazoles is a vibrant and evolving field of organic chemistry. The choice of synthetic method depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The classical Knorr and Paal-Knorr syntheses remain valuable tools, especially when regioselectivity can be controlled. Modern methods, such as [3+2] cycloadditions, multicomponent reactions, and metal-catalyzed transformations, offer powerful and often highly regioselective alternatives for the construction of this important heterocyclic scaffold. These application notes provide a foundation for researchers to navigate the diverse landscape of pyrazole synthesis and to develop robust and efficient routes to novel, biologically active molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature [organic-chemistry.org]

- 13. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]

The Versatile Scaffold: 5-Methyl-3-(trifluoromethyl)-1H-pyrazole in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals